molecular formula C6H5BrN2O B139177 2-Bromo-1-pyrazin-2-yl-ethanone CAS No. 132426-19-8

2-Bromo-1-pyrazin-2-yl-ethanone

Cat. No.: B139177
CAS No.: 132426-19-8
M. Wt: 201.02 g/mol
InChI Key: UJIRAGIEBOAGOA-UHFFFAOYSA-N
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Description

2-Bromo-1-pyrazin-2-yl-ethanone is an organic compound with the molecular formula C6H5BrN2O It is a brominated derivative of pyrazine, characterized by the presence of a bromine atom attached to the ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-pyrazin-2-yl-ethanone typically involves the bromination of 1-pyrazin-2-yl-ethanone. One common method includes the reaction of 1-pyrazin-2-yl-ethanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-pyrazin-2-yl-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products:

    Substitution Reactions: Yield substituted pyrazin-2-yl-ethanone derivatives.

    Oxidation Reactions: Produce pyrazin-2-yl-acetic acid.

    Reduction Reactions: Result in pyrazin-2-yl-ethanol.

Scientific Research Applications

2-Bromo-1-pyrazin-2-yl-ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-pyrazin-2-yl-ethanone involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

    1-Pyrazin-2-yl-ethanone: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Chloro-1-pyrazin-2-yl-ethanone: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    2-Iodo-1-pyrazin-2-yl-ethanone:

Uniqueness: 2-Bromo-1-pyrazin-2-yl-ethanone is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-pyrazin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIRAGIEBOAGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578636
Record name 2-Bromo-1-(pyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132426-19-8
Record name 2-Bromo-1-(pyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetylpyrazine (244 mg, 2.0 mmol) was suspended in glacial acetic acid (10 mL) and treated with pyridinium tribromide (640 mg, 2.0 mmol). The reaction mixture was stirred overnight. The solvent was removed under reduced pressure and the residue was purified by silica gel chromatography, eluting with 1:1 hexane/ethyl acetate, to provide 2-(2-bromoacetyl)pyrazine as a brown solid (154 mg, 38%). 1H NMR (200 MHz, DMSO-d6) δ 9.16 (d, J=1.5 Hz, 1H), 8.94 (d, J=2.4 Hz, 1H), 8.82 (dd, J=1.5, 2.4 Hz, 1H), 4.99 (s, 2H).
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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